(+)-Mepivacaine

Description

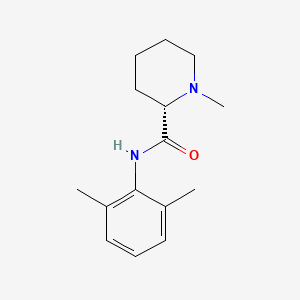

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWLQCZOYSRPNW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179091 | |

| Record name | Dexivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24358-84-7 | |

| Record name | (+)-Mepivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexivacaine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI846AL4NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Mepivacaine chemical structure and synthesis

An In-depth Technical Guide on (+)-Mepivacaine: Chemical Structure and Synthesis

Introduction

Mepivacaine is a local anesthetic of the amide type, first synthesized in 1956.[1] It is widely used for local infiltration, nerve blocks, and epidural anesthesia in both medical and dental procedures.[2][3] Its onset of action is reasonably rapid, and it has a medium duration of action.[1] Mepivacaine is commercially supplied as a racemic mixture of its two enantiomers, (R)-(-)-mepivacaine and (S)-(+)-mepivacaine, typically as the hydrochloride salt.[1] This document will focus on the chemical structure and synthesis of the specific enantiomer, this compound, also known as (S)-Mepivacaine.

Chemical Structure

This compound is chemically known as (S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide.[1][2] Its structure consists of a chiral piperidine ring, which is N-methylated, linked via an amide bond to a 2,6-dimethylaniline moiety.[2] This amphiphilic structure, with a hydrophilic tertiary amine and a lipophilic aromatic ring, is characteristic of amide-type local anesthetics and is crucial for its mechanism of action.[4]

-

Molecular Formula: C₁₅H₂₂N₂O[2]

-

Molar Mass: 246.35 g/mol [2]

-

IUPAC Name: N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide[2]

The presence of the chiral center at the C2 position of the piperidine ring gives rise to the two enantiomers with distinct pharmacokinetic properties.[1]

Synthesis of Mepivacaine

The synthesis of Mepivacaine can be approached through methods that produce a racemic mixture, which can then be resolved, or through enantioselective pathways that yield a specific enantiomer. A common and modern strategy involves a multi-step process starting from readily available precursors.

Racemic Synthesis via Continuous-Flow

A high-yielding and convenient method for generating racemic Mepivacaine has been developed using a combination of microwave-assisted and continuous-flow chemistry.[5][6] This approach enhances safety, efficiency, and scalability compared to traditional batch methods. The overall process can be summarized in two main stages.

-

Amide Coupling: Formation of the intermediate amide, 2',6'-picolinoxylidide, from α-picolinic acid and 2,6-xylidine.

-

Tandem Hydrogenation/Reductive Amination: Conversion of the intermediate to Mepivacaine in a continuous-flow hydrogenator.

The synthesis workflow is depicted below.

Caption: Racemic synthesis of Mepivacaine via a two-step protocol.

Experimental Protocols

Step 1: Microwave-Assisted Amide Coupling to form 2',6'-Picolinoxylidide [5]

-

To a solution of α-picolinic acid (1.0 eq) in acetonitrile, add phosphorus trichloride (0.5 eq) dropwise at 0°C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add 2,6-xylidine (1.0 eq) to the mixture.

-

Transfer the reaction mixture to a sealed microwave vessel.

-

Irradiate the mixture in a microwave reactor at 150°C for 5 minutes.

-

After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate amide.

Step 2: Continuous-Flow Hydrogenation/Reductive Amination [5]

-

Prepare a solution of 2',6'-picolinoxylidide (0.1 M) and formaldehyde (37 wt.% in H₂O, 5.0 eq) in methanol.

-

Set up a continuous-flow hydrogenation reactor (e.g., H-Cube Pro™) with a 10% Pd/C catalyst cartridge.

-

Set the reactor parameters: temperature at 70°C, hydrogen pressure at 50 bar, and a flow rate of 1.0 mL/min.

-

Pump the prepared solution through the heated catalyst bed.

-

Collect the effluent, which contains the final product, (±)-Mepivacaine.

-

Purify the product by removing the solvent under reduced pressure.

Quantitative Data for Racemic Synthesis

| Step | Reaction | Key Reagents | Conditions | Yield | Reference |

| 1 | Amide Coupling | α-Picolinic acid, 2,6-Xylidine, PCl₃ | Microwave, 150°C, 5 min | 95% | [5] |

| 2 | Hydrogenation / Reductive Amination | 2',6'-Picolinoxylidide, HCHO, H₂ | 10% Pd/C, 70°C, 50 bar | 77% (Mepivacaine) | [5] |

Resolution of Racemic Mepivacaine

To obtain the optically pure this compound, the racemic mixture must be resolved. This is typically achieved by diastereomeric crystallization.[7] The principle involves reacting the racemic base (Mepivacaine) with a chiral acid to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7] After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer.

While specific protocols for Mepivacaine are proprietary, the method is analogous to the resolution of the related anesthetic, Bupivacaine, which uses chiral resolving agents like 12,14-dinitrodehydroabietic acid.[8][9]

Enantioselective Synthesis

Directly synthesizing a single enantiomer is often more efficient than resolving a racemate. Asymmetric hydrogenation of pyridine derivatives is a promising strategy for accessing chiral piperidines.[10] For local anesthetics like Ropivacaine and Levobupivacaine, iridium-catalyzed enantioselective hydrogenation of 2-alkoxycarbonyl pyridinium salts has been shown to produce the chiral piperidine core with excellent yields and enantioselectivities.[10] A similar strategy could be adapted for the synthesis of this compound's piperidine precursor.

Mechanism of Action

The primary mechanism of action for Mepivacaine, like other local anesthetics, is the blockade of voltage-gated sodium channels on the intracellular side of the neuronal membrane.[3][11][12] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the generation and conduction of nerve impulses.[2][13] The result is a temporary loss of sensation in the area of administration.[12]

A secondary mechanism has been identified where Mepivacaine induces vasoconstriction. This effect is believed to involve the activation of the lipoxygenase (LOX) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[14]

Caption: Primary mechanism of action for this compound.

References

- 1. Mepivacaine - Wikipedia [en.wikipedia.org]

- 2. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CAS 1722-62-9: mepivacaine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy | Semantic Scholar [semanticscholar.org]

- 7. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]

- 8. Enantioseparation of racemic bupivacaine via ultrasonic-assisted diastereomeric crystallization using 12,14-dinitrodehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Mepivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. What is the mechanism of Mepivacaine Hydrochloride? [synapse.patsnap.com]

- 13. mepivacaine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Mepivacaine-induced contraction involves phosphorylation of extracellular signal-regulated kinase through activation of the lipoxygenase pathway in isolated rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of (+)-Mepivacaine on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Mepivacaine, the dextrorotatory enantiomer of the amide local anesthetic mepivacaine, exerts its therapeutic effect primarily through the state-dependent blockade of voltage-gated sodium channels (NaV). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of this compound with these critical ion channels. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying pathways, this document serves as a resource for researchers and professionals in pharmacology and drug development. The stereospecific actions of mepivacaine enantiomers are explored, highlighting the nuanced yet significant differences in their interaction with various sodium channel isoforms.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The fundamental mechanism of action for all local anesthetics, including this compound, is the inhibition of voltage-gated sodium channels.[1] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential in excitable cells like neurons.[2] By blocking these channels, this compound prevents nerve impulse propagation, resulting in a loss of sensation.[1][3]

The interaction of this compound with sodium channels is not static; it is highly dependent on the conformational state of the channel. Sodium channels cycle through three primary states:

-

Resting (Closed) State: At negative membrane potentials, the channel is closed but available for activation.

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing sodium ion influx.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it must return to the resting state to be available for subsequent opening.

This compound exhibits differential affinity for these states, a concept central to the modulated receptor hypothesis .[2] It has a higher affinity for the open and inactivated states compared to the resting state.[4] This state-dependent binding leads to two distinct types of channel block:

-

Tonic Block: This is a baseline level of inhibition that occurs when the nerve is at rest or stimulated at a very low frequency. It primarily reflects the binding of the anesthetic to resting channels.

-

Phasic (Use-Dependent) Block: With repetitive stimulation, the inhibitory effect of this compound intensifies. This is because more channels are cycling through the open and inactivated states, providing more high-affinity binding targets for the drug. This phenomenon is critical for the anesthetic's efficacy in rapidly firing neurons, such as those transmitting pain signals.[4]

Quantitative Analysis of this compound's Interaction with Sodium Channels

Quantitative data on the stereospecific effects of mepivacaine enantiomers are limited. However, studies on racemic mepivacaine and comparisons with other local anesthetic enantiomers provide valuable insights. Generally, the (+)-enantiomers of local anesthetics are considered more potent in their blocking effects.

Table 1: Tonic Block of Sodium Channels by Mepivacaine (Racemic)

| Preparation | Channel Type | IC50 (µM) | Reference |

| Xenopus laevis sciatic nerve fibers | Voltage-gated Na+ channels | 149 | [Brau et al., 1998] |

While specific data for this compound is scarce, studies on the related local anesthetic bupivacaine demonstrate clear stereoselectivity. For instance, R(+)-bupivacaine shows a higher affinity for the inactivated state of cardiac sodium channels (NaV1.5) compared to S(-)-bupivacaine. This suggests that similar stereospecific interactions may exist for mepivacaine, although one study on TTX-resistant sodium channels found no significant difference between the mepivacaine enantiomers for tonic or use-dependent block, indicating that stereoselectivity may be isoform-dependent.

Signaling Pathways and Logical Relationships

The interaction of this compound with sodium channels can be visualized as a dynamic process influenced by the physiological state of the neuron.

Caption: State-dependent binding of this compound to sodium channels.

Experimental Protocols

The primary technique for investigating the effects of this compound on sodium channels is the whole-cell patch-clamp method.[5][6][7][8] This electrophysiological technique allows for the precise control of the membrane potential of a single cell and the recording of the ionic currents flowing across its membrane.

General Whole-Cell Patch-Clamp Protocol

-

Cell Preparation: Cultured cells expressing the specific sodium channel isoform of interest (e.g., HEK293 cells transfected with NaV1.5, NaV1.7, or NaV1.8 cDNA) are used.

-

Solutions:

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Usually contains CsF or CsCl (to block potassium channels), NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.

-

-

Electrode Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

-

Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by gentle suction, allowing electrical and diffusional access to the cell's interior.

-

Data Acquisition: Voltage-clamp protocols are applied using a patch-clamp amplifier and specialized software. Currents are filtered and digitized for analysis.

Voltage Protocols for Assessing Tonic and Phasic Block

-

Tonic Block:

-

The cell is held at a negative holding potential (e.g., -120 mV) where most channels are in the resting state.

-

Brief depolarizing pulses (e.g., to -10 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

-

This compound is applied to the external solution, and the reduction in the peak current amplitude is measured to determine the IC50 for tonic block.

-

-

Phasic (Use-Dependent) Block:

-

The cell is held at a holding potential (e.g., -100 mV).

-

A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz).

-

The progressive decrease in the peak current amplitude during the pulse train in the presence of this compound is measured to quantify use-dependent block. The on-rate of the block can be determined from the rate of current decay during the train. The off-rate can be measured by assessing the recovery from block during rest periods of varying duration between pulse trains.

-

Caption: Workflow for investigating this compound's effects.

Future Directions

While the general mechanism of this compound's action on sodium channels is understood, further research is needed to fully elucidate its stereospecific interactions with different NaV isoforms. High-resolution structural studies of this compound bound to various channel states could provide invaluable insights for the design of more selective and potent local anesthetics with improved therapeutic profiles. Additionally, detailed kinetic analysis of the binding and unbinding of this compound to specific neuronal and cardiac sodium channel isoforms will be crucial for a more complete understanding of its efficacy and potential for side effects. The preferential use-dependent block of NaV1.8 by racemic mepivacaine suggests that exploring the stereospecific effects on this particular isoform could be a promising avenue for the development of novel analgesics.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-cell patch-clamp analysis of voltage-dependent calcium conductances in cultured embryonic rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (+)-Mepivacaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-Mepivacaine, the (R)-enantiomer of the widely used local anesthetic. Mepivacaine is typically administered as a racemate; however, the individual enantiomers exhibit different pharmacological profiles. This document details the primary strategies for obtaining the enantiomerically pure (+)-isomer, focusing on asymmetric synthesis using chiral auxiliaries and the utilization of chiral starting materials.

Core Synthetic Strategies

Two principal pathways have been explored for the enantioselective synthesis of this compound:

-

Chiral Auxiliary-Mediated Synthesis: This approach introduces a chiral moiety to a prochiral substrate to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

-

Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material that already contains the required stereocenter. The synthesis then proceeds through a series of transformations that preserve the initial chirality. For this compound, the key chiral precursor is (R)-pipecolic acid.

Chiral Auxiliary-Mediated Synthesis via Anodic Oxidation

A notable method for the enantioselective synthesis of Mepivacaine and its analogs was developed by Pilli and Santos. This approach employs an 8-phenylmenthyl group as a chiral auxiliary to direct the addition of a nucleophile to an N-acyliminium ion generated in situ.

Synthetic Pathway

The synthesis commences with the attachment of the chiral auxiliary to the piperidine nitrogen, followed by anodic oxidation to form a transient N-acyliminium ion. The chiral auxiliary shields one face of the ion, leading to a stereoselective attack by a nucleophile, in this case, cyanide. Subsequent chemical transformations convert the resulting α-aminonitrile into the target this compound.

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (+)-Mepivacaine

Introduction

Mepivacaine is a local anesthetic of the amide type, characterized by a reasonably rapid onset and medium duration of action.[1] It is clinically used for local infiltration, peripheral nerve blocks, and epidural anesthesia.[2][3] Mepivacaine is administered as a racemate, a mixture containing equal parts of its two enantiomers: R(-)-mepivacaine and S(+)-mepivacaine.[1] These enantiomers exhibit markedly different pharmacokinetic profiles, making the study of their individual disposition crucial for understanding the overall clinical effect and potential toxicity of the drug.[1] This guide focuses on the pharmacokinetics and metabolism of the S(+) enantiomer of mepivacaine, providing quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.

Pharmacokinetics of Mepivacaine

The systemic effects and disposition of mepivacaine are governed by its absorption, distribution, metabolism, and excretion (ADME). The presence of hepatic or renal disease, the addition of vasoconstrictors like epinephrine, and the patient's age can significantly alter these pharmacokinetic parameters.[3]

Absorption

The rate of systemic absorption of mepivacaine depends on the total dose, concentration, administration route, and vascularity of the injection site.[2][4]

Distribution

Following absorption, mepivacaine is distributed to all body tissues, with higher concentrations found in highly perfused organs such as the liver, lungs, heart, and brain.[3] Mepivacaine is approximately 75% bound to plasma proteins, primarily alpha-1-acid glycoprotein.[2][3][4][5][6] Generally, a lower plasma concentration of the drug results in a higher percentage of protein binding.[2][3] Only the free, unbound drug is available for diffusion across membranes, such as the placenta.[3]

Metabolism

Mepivacaine is not metabolized by circulating plasma esterases due to its amide structure.[3][4] The primary site of metabolism is the liver, where it undergoes extensive biotransformation.[2][3][5] The main metabolic reactions are N-demethylation and aromatic hydroxylation, which are considered detoxification pathways.[3][4][7] Studies suggest that multiple forms of the cytochrome P-450 (CYP) enzyme system are involved in its metabolism, with the phenobarbital-inducible form potentially playing a predominant role.

Excretion

The kidneys are the principal route of excretion for mepivacaine and its metabolites.[3][4][8] A small percentage, typically 5% to 10%, of the anesthetic is excreted unchanged in the urine.[2][3][5][7] Over 50% of an administered dose is excreted into the bile as metabolites, most of which is likely reabsorbed in the intestine and subsequently eliminated in the urine.[2][3][4][5] The majority of the anesthetic and its metabolites are eliminated within 30 hours.[3][4][8]

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of racemic mepivacaine and its individual enantiomers have been characterized in human subjects. The data reveals significant stereoselectivity in the drug's disposition.

Table 1: Pharmacokinetic Parameters of Racemic Mepivacaine in Adults

| Parameter | Value | Reference |

| Plasma Protein Binding | ~75% | [2][3][4][5] |

| Elimination Half-Life | 1.9 to 3.2 hours | [2][3][4][5] |

| Unchanged in Urine | 5% to 10% | [2][3][5][7] |

Table 2: Stereoselective Pharmacokinetics of Mepivacaine Enantiomers After a 60 mg Intravenous Dose of Racemate in Healthy Volunteers

| Parameter | Sthis compound (Mean ± SD) | R(-)-Mepivacaine (Mean ± SD) | Reference |

| Unbound Fraction | 25.1% ± 4.6% | 35.6% ± 4.5% | [9] |

| Total Plasma Clearance (CL) | 0.35 ± 0.06 L/min | 0.79 ± 0.12 L/min | [9] |

| Unbound Plasma Clearance (CLu) | 1.43 ± 0.24 L/min | 2.24 ± 0.30 L/min | [9] |

| Volume of Distribution (Vss) | 57 ± 7 L | 103 ± 14 L | [9] |

| Unbound Volume of Distribution (Vuss) | 232 ± 30 L | 290 ± 32 L | [9] |

| Terminal Half-Life (t½,z) | 123 ± 20 min | 113 ± 17 min | [9] |

| Mean Residence Time (MRT) | 165 ± 24 min | 131 ± 15 min | [9] |

The data clearly indicates that Sthis compound has a lower unbound fraction, a slower plasma clearance, and a smaller volume of distribution compared to R(-)-mepivacaine.[9][10] Consequently, Sthis compound exhibits a longer half-life and mean residence time, leading to higher plasma concentrations than the R(+) isomer after administration of the racemate.[9][10]

Metabolism of this compound

The biotransformation of mepivacaine is a critical step in its elimination.

Metabolic Pathways

The liver metabolizes mepivacaine primarily through two pathways:

-

Aromatic Hydroxylation: The aromatic ring of the molecule is hydroxylated to form phenolic metabolites.[3][4][7]

-

N-demethylation: The methyl group on the piperidine ring is removed.[3][4][7]

The resulting hydroxylated metabolites are almost exclusively excreted as their glucuronide conjugates.[3][4][7][8]

Key Metabolites

Three primary metabolites of mepivacaine have been identified in adult humans:

-

Two phenolic metabolites (via hydroxylation), which are then conjugated with glucuronic acid before excretion.[3][4][7][8]

-

One N-demethylated compound , 2',6'-pipecoloxylidide (PPX).[3][4][7][8]

Experimental Protocols

The investigation of mepivacaine pharmacokinetics, particularly its stereoselective properties, requires precise and validated experimental methods.

General Protocol for a Human Pharmacokinetic Study

A typical study to determine the pharmacokinetics of mepivacaine enantiomers involves the following steps:

-

Subject Enrollment: Healthy adult volunteers are recruited for the study.[9] Subjects undergo a health screening to ensure they meet inclusion criteria.

-

Drug Administration: A specified dose of racemic mepivacaine hydrochloride (e.g., 60 mg) is administered, often via a controlled intravenous infusion over a set period (e.g., 10 minutes).[9]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined intervals before, during, and after the infusion. A typical schedule might include samples at baseline and then at multiple time points for up to 8-12 hours post-infusion to capture the distribution and elimination phases.[9][11]

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -20°C) until analysis.

-

Sample Analysis (Quantification):

-

Extraction: Mepivacaine and its enantiomers are extracted from the plasma using methods like liquid-liquid extraction or protein precipitation.[11]

-

Chromatographic Separation: The plasma concentrations of the individual R(-) and S(+) enantiomers are determined using a stereoselective high-performance liquid chromatographic (HPLC) method with a chiral column (e.g., Chiral AGP).[9][10] More recent methods may employ Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[11]

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of an internal standard against a calibration curve.[11]

-

-

Protein Binding Analysis: The unbound fraction of each enantiomer in the plasma is determined using techniques such as equilibrium dialysis.[9]

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data for each enantiomer is analyzed using appropriate pharmacokinetic software to calculate key parameters like clearance, volume of distribution, and half-life.[12]

Logical Relationships in Mepivacaine Disposition

The journey of mepivacaine through the body can be visualized as an interconnected series of processes.

References

- 1. Mepivacaine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pfizermedical.com [pfizermedical.com]

- 5. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Influence of bupivacaine on mepivacaine protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. Pharmacokinetics of the enantiomers of mepivacaine after intravenous administration of the racemate in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of R(+)- and S(-)-mepivacaine after high doses of racemic mepivacaine with epinephrine in the combined psoas compartment/sciatic nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-depth Technical Guide to (+)-Mepivacaine Hydrochloride Salt: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Mepivacaine hydrochloride is the dextrorotatory enantiomer of the local anesthetic mepivacaine, a member of the amide class.[1] While the racemic mixture of mepivacaine is widely used in clinical practice for local and regional anesthesia, there is growing interest in the pharmacological and toxicological profiles of its individual stereoisomers. This technical guide provides a comprehensive overview of the core properties of this compound hydrochloride, with a focus on its physicochemical characteristics, pharmacological actions, and relevant experimental methodologies. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its formulation, delivery, and pharmacokinetic behavior. While specific data for the dextrorotatory enantiomer is limited, the properties of the racemic mepivacaine hydrochloride provide a valuable baseline. It is a white, crystalline, odorless powder that is soluble in water.[2][3] The hydrochloride salt form enhances its stability and solubility.[2]

| Property | Value (for Racemic Mepivacaine Hydrochloride) | Reference |

| Molecular Formula | C₁₅H₂₃ClN₂O | [4] |

| Molecular Weight | 282.81 g/mol | [4] |

| Melting Point | 262 - 264 °C | [5] |

| Boiling Point | 383 °C at 760 mmHg | [5] |

| Aqueous Solubility | Soluble | [2][3] |

| pKa (Strongest Basic) | 7.25 (Predicted) | [6] |

| LogP (Octanol-Water Partition Coefficient) | 1.96 (Estimated) | [5] |

Pharmacological Properties

The primary pharmacological effect of this compound is the reversible blockade of nerve impulse conduction, leading to local anesthesia. This is achieved through its interaction with voltage-gated sodium channels in the neuronal membrane.

Mechanism of Action

Like other local anesthetics, this compound exerts its action by blocking voltage-gated sodium channels from within the neuron. The uncharged form of the molecule penetrates the lipid-rich nerve membrane. Once inside the axoplasm, it re-equilibrates to its protonated, charged form, which then binds to the open state of the sodium channel, inhibiting sodium ion influx and preventing the generation and propagation of action potentials.[7]

Pharmacokinetics

Studies on the racemic mixture of mepivacaine have revealed significant differences in the pharmacokinetic profiles of its enantiomers.

| Pharmacokinetic Parameter | S-(+)-Mepivacaine | R-(-)-Mepivacaine | Reference |

| Total Plasma Clearance (L/min) | 0.35 ± 0.06 | 0.79 ± 0.12 | [8] |

| Unbound Plasma Clearance (L/min) | 1.43 ± 0.24 | 2.24 ± 0.30 | [8] |

| Volume of Distribution at Steady State (L) | 57 ± 7 | 103 ± 14 | [8] |

| Unbound Volume of Distribution at Steady State (L) | 232 ± 30 | 290 ± 32 | [8] |

| Terminal Half-life (min) | 123 ± 20 | 113 ± 17 | [8] |

| Mean Residence Time (min) | 165 ± 24 | 131 ± 15 | [8] |

| Unbound Fraction in Plasma (%) | 25.1 ± 4.6 | 35.6 ± 4.5 | [8] |

Pharmacodynamics

Experimental Protocols

Enantioselective Synthesis of this compound Hydrochloride

A detailed, step-by-step protocol for the enantioselective synthesis of this compound hydrochloride is not publicly available in the reviewed literature. However, a general strategy for the synthesis of racemic mepivacaine has been described, which involves the coupling of α-picolinic acid and 2,6-xylidine, followed by a continuous-flow tandem hydrogenation/reductive amination.[10] Enantioselective syntheses of related local anesthetics like ropivacaine have been achieved using chiral auxiliaries.[11] A plausible, though unconfirmed, approach for this compound would involve the use of an enantiomerically pure starting material or a chiral catalyst in the synthesis pipeline.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of mepivacaine from a racemic mixture or biological matrix.

Methodology:

-

Sample Preparation:

-

For plasma samples, perform liquid-liquid extraction. Acidify the plasma sample and extract with an organic solvent (e.g., diethyl ether).

-

Back-extract the mepivacaine into an acidic aqueous solution.

-

After alkalinization, re-extract into an organic solvent mixture (e.g., n-pentane and isoamyl alcohol).

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.[4]

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase is essential. An α1-acid glycoprotein (AGP) column is a suitable choice.[4]

-

Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier is typically used. For example, a mixture of isopropanol and sodium hydrogen phosphate buffer (e.g., 6.8:93.2 v/v) adjusted to a specific pH (e.g., 6.8).[4]

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm.[4]

-

-

Data Analysis:

-

Identify the peaks corresponding to the R-(-)- and S-(+)-enantiomers based on their retention times.

-

Quantify the amount of each enantiomer by comparing the peak areas to a standard curve.

-

Determination of Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of this compound bound to plasma proteins.

Methodology:

-

Apparatus Setup:

-

Use a dialysis cell with two chambers separated by a semi-permeable membrane that allows the passage of small molecules like mepivacaine but retains large proteins.

-

-

Procedure:

-

Place a known concentration of this compound in the buffer chamber and plasma in the other chamber.

-

Alternatively, add this compound directly to the plasma.

-

Allow the system to reach equilibrium by incubation at a physiological temperature (37°C) with gentle agitation.

-

-

Sample Analysis:

-

After equilibrium is reached, collect samples from both the buffer and plasma chambers.

-

Determine the concentration of this compound in each chamber using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Calculation:

-

The fraction of unbound drug (fu) is calculated as the ratio of the concentration of the drug in the buffer chamber to the concentration in the plasma chamber.

-

The percentage of protein binding is calculated as (1 - fu) * 100.

-

Conclusion

This technical guide has provided a detailed overview of the core properties of this compound hydrochloride. The presented data highlights the significant stereoselectivity in the pharmacokinetics of mepivacaine enantiomers, with this compound exhibiting lower plasma clearance and a smaller volume of distribution compared to its R-(-) counterpart. The mechanism of action via voltage-gated sodium channel blockade is well-established for the racemate and is presumed to be the same for the individual enantiomers. The provided experimental protocols for chiral separation and plasma protein binding determination offer a foundation for further research and development of this specific stereoisomer. Further investigation into the specific physicochemical properties and pharmacodynamic potency of this compound hydrochloride is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. Mepivacaine - Wikipedia [en.wikipedia.org]

- 2. CAS 1722-62-9: mepivacaine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. DailyMed - MEPIVACAINE- mepivacaine hydrochloride injection, solution [dailymed.nlm.nih.gov]

- 4. Mepivacaine Hydrochloride | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. moehs.com [moehs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mepivacaine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

High-performance liquid chromatography (HPLC) analysis of (+)-Mepivacaine

Application Notes and Protocols for the HPLC Analysis of (+)-Mepivacaine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mepivacaine is an amide-type local anesthetic widely used in medical and dental procedures.[1] It exists as a racemic mixture of two enantiomers, (R)-(-)-Mepivacaine and (S)-(+)-Mepivacaine. The enantiomers of chiral drugs often exhibit different pharmacological, toxicological, and pharmacokinetic properties.[2] Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and clinical studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the chiral separation of enantiomers and the quantitative analysis (assay) of the total drug substance.[2]

These application notes provide detailed protocols for two distinct HPLC methods: a chiral separation method for resolving this compound from its enantiomer and a reversed-phase method for the quantitative assay of Mepivacaine.

Application Note 1: Chiral Separation of Mepivacaine Enantiomers

Principle: This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers of Mepivacaine. This differential interaction causes one enantiomer to travel more slowly through the column than the other, resulting in their separation. A vancomycin-based CSP (CHIROBIOTIC® V2) provides a robust method for this separation.

Experimental Protocol

This protocol is designed for the enantioselective analysis of Mepivacaine.

-

Mobile Phase Preparation:

-

Prepare 20 mM ammonium acetate by dissolving the appropriate amount in HPLC-grade water and adjusting the pH to 4.1 with acetic acid.

-

Mix methanol and the 20 mM ammonium acetate buffer (pH 4.1) in a 95:5 (v/v) ratio.

-

Degas the mobile phase for 15 minutes using a sonicator or vacuum filtration system.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve Mepivacaine hydrochloride reference standard in methanol to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions from the stock solution using the mobile phase to create calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

For bulk drug analysis, prepare the sample in the same manner as the standard solution.

-

For biological matrices (e.g., plasma), a validated liquid-liquid extraction or solid-phase extraction (SPE) protocol is required to remove interfering substances prior to analysis.

-

-

Chromatographic Analysis:

-

Equilibrate the CHIROBIOTIC® V2 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).

-

Set the column temperature to 20°C and the UV detector wavelength to 220 nm.

-

Inject 5 µL of each standard and sample solution.

-

Record the chromatograms and identify the peaks corresponding to the Mepivacaine enantiomers based on their retention times.

-

Data Presentation

Table 1: Instrumentation and Chromatographic Conditions for Chiral Separation

| Parameter | Specification |

|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | CHIROBIOTIC® V2, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : 20 mM Ammonium Acetate, pH 4.1 (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 20°C |

| Detector | UV, 220 nm |

| Injection Volume | 5 µL |

Note: While baseline separation can be achieved with the CHIROBIOTIC® V2 column, other chiral columns like Chiralcel OD have shown only partial separation (Resolution ≤0.81) for Mepivacaine enantiomers.[3]

Table 2: Expected Chromatographic Results (Representative Data)

| Analyte | Retention Time (tR) (min) | Resolution (Rs) |

|---|---|---|

| Enantiomer 1 | ~ 5.2 | \multirow{2}{*}{> 1.5} |

| Enantiomer 2 (this compound) | ~ 6.1 | |

Application Note 2: Stability-Indicating RP-HPLC Assay of Mepivacaine

Principle: This reversed-phase HPLC (RP-HPLC) method is designed for the quantitative determination of Mepivacaine hydrochloride in bulk drug and pharmaceutical formulations. The method separates Mepivacaine from its potential degradation products, making it suitable for stability studies. A C18 column is used with a mobile phase of methanol and a phosphate buffer.[4]

Experimental Protocol

This protocol provides a validated method for determining the concentration of Mepivacaine.

-

Mobile Phase Preparation:

-

Prepare an orthophosphoric acid solution by dissolving 2.25 g in 1 L of HPLC-grade water.

-

Adjust the pH of the acid solution to 7.6 using a sodium hydroxide solution.

-

Mix methanol and the pH-adjusted phosphate buffer in a 75:25 (v/v) ratio.[4]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas.

-

-

Standard Solution Preparation:

-

Sample Preparation (from a formulation):

-

Accurately weigh and transfer a portion of the sample equivalent to a known amount of Mepivacaine into a volumetric flask.

-

Add a portion of the mobile phase, sonicate to dissolve, and dilute to the final volume with the mobile phase to achieve a concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the C18 column with the mobile phase at 1.0 mL/min until the baseline is stable.[4]

-

Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.

-

The retention time for Mepivacaine is expected to be approximately 4.7 minutes under these conditions.[4][5]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Mepivacaine in the sample by interpolation from this curve.

-

Data Presentation

Table 3: Instrumentation and Chromatographic Conditions for RP-HPLC Assay

| Parameter | Specification |

|---|---|

| HPLC System | Waters Alliance or equivalent |

| Column | Gracesmart C18 (5 µm), 250 mm x 4.6 mm[4][5] |

| Mobile Phase | Methanol : Orthophosphoric Acid Buffer (pH 7.6) (75:25, v/v)[4][5] |

| Flow Rate | 1.0 mL/min[4][5] |

| Column Temperature | Ambient |

| Detector | UV, 215 nm[4][5] |

| Injection Volume | 20 µL |

Table 4: Method Validation and Performance Data

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 20 - 100 µg/mL | [4][5] |

| Correlation Coefficient (r²) | > 0.999 | [6] |

| Limit of Detection (LOD) | 1.146 µg/mL | [4][5] |

| Limit of Quantitation (LOQ) | 3.465 µg/mL | [4][5] |

| Retention Time (tR) | ~ 4.7 min |[4][5] |

Visualizations

Experimental Workflow Diagram

Caption: General experimental workflow for HPLC analysis of Mepivacaine.

Mepivacaine Mechanism and Metabolism Pathway

Caption: Mechanism of action and metabolic pathway of this compound.[7][8][9]

References

- 1. Mepivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 2. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF MEPIVACAINE HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]

- 6. Simultaneous determination of mepivacaine, tetracaine, and p-butylaminobenzoic acid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Mepivacaine Hydrochloride? [synapse.patsnap.com]

- 9. Mepivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Application Notes and Protocols for (+)-Mepivacaine as a Local Anesthetic in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Mepivacaine is an amide-type local anesthetic with a rapid onset and intermediate duration of action.[1][2] Its application in rodent models is crucial for preclinical studies evaluating pain, surgical procedures, and the development of new analgesic drugs. Mepivacaine functions by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the initiation and propagation of nerve impulses.[1][3][4] A notable characteristic of mepivacaine is its intrinsic vasoconstrictive property, which can influence its duration of action and systemic absorption.[5] These notes provide detailed protocols and quantitative data to guide the effective use of this compound in laboratory rodents.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and duration of action of mepivacaine in rodent models.

Table 1: Analgesic Efficacy of Mepivacaine in Rats (Infraorbital Nerve Block) [6]

| Concentration | Administration Volume | Mean Duration of Analgesia (minutes ± SD) |

| 0.5% | 0.2 mL | 58 ± 13 |

| 1.0% | 0.2 mL | 78 ± 23 |

Table 2: Comparative Analgesic Duration of Various Local Anesthetics in Rats (Infraorbital Nerve Block) [6]

| Anesthetic | Concentration | Mean Duration of Analgesia (minutes ± SD) |

| Mepivacaine | 1.0% | 78 ± 23 |

| Lidocaine | 1.0% | 47 ± 10 |

| Bupivacaine | 0.5% | 100 ± 40 |

| Etidocaine | 1.0% | 59 ± 25 |

| Procaine | 1.5% | 46 ± 13 |

| 2-Chloroprocaine | 1.5% | 38 ± 9 |

Signaling Pathways and Mechanisms of Action

Primary Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for mepivacaine is the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane.[4] By preventing the influx of sodium ions, mepivacaine raises the threshold for electrical excitation and slows the propagation of the nerve impulse, leading to a reversible loss of sensation.[3]

Secondary Mechanism: Intrinsic Vasoconstriction

Mepivacaine exhibits intrinsic vasoconstrictive properties, which can prolong its local anesthetic effect by reducing systemic absorption. This effect is mediated through the influx of extracellular calcium via voltage-operated calcium channels and is modulated by the endothelial nitric oxide-cyclic guanosine monophosphate pathway.[5]

References

- 1. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of local anesthetic dilution on the onset time and duration of double-injection sciatic nerve block: a prospective, randomized, blinded evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subfascial infiltration of 0.5% ropivacaine, but not 0.25% ropivacaine, exacerbates damage and inflammation in surgically incised abdominal muscles of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental evaluation of local anaesthetic solutions using rat infraorbital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Microdialysis of (+)-Mepivacaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo microdialysis is a powerful technique for the continuous sampling of unbound drug concentrations in the interstitial fluid of various tissues. This application note provides a detailed protocol for the use of in vivo microdialysis to measure the concentration of the local anesthetic, (+)-Mepivacaine, in target tissues such as skin and muscle. The ability to measure local tissue concentrations is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of drug distribution, efficacy, and safety at the site of action.

Mepivacaine is a local anesthetic of the amide type.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which inhibits the influx of sodium ions necessary for the initiation and conduction of nerve impulses.[1] By measuring the unbound concentration of this compound at the target site, researchers can correlate drug levels with the degree and duration of anesthetic effect.

Key Experimental Protocols

I. In Vivo Microdialysis Probe Implantation and Perfusion

This protocol is adapted from methodologies used for similar local anesthetics, such as bupivacaine, in tissues like skin and muscle.[2][3][4]

Materials:

-

Microdialysis probes (e.g., CMA 20, 10 mm membrane, 20 kDa cut-off)

-

Microinfusion pump (e.g., CMA 4004)

-

Perfusion fluid: Ringer's solution or Phosphate Buffered Saline (PBS), pH 7.4

-

This compound hydrochloride

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Fraction collector or microvials

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., rat, pig) according to approved institutional protocols. Shave and clean the surgical site (e.g., hind limb muscle, dorsal skin).

-

Probe Insertion: Using a guide cannula, carefully insert the microdialysis probe into the target tissue (e.g., gastrocnemius muscle, dermis). Ensure the entire membrane is within the tissue.

-

Equilibration: Perfuse the probe with Ringer's solution at a low flow rate (e.g., 0.5-2.0 µL/min) for a 60-90 minute equilibration period to allow the tissue to recover from the insertion trauma.[2]

-

Sample Collection: After equilibration, begin collecting dialysate samples into a fraction collector or chilled microvials at specified time intervals (e.g., 15-30 minutes).

-

Drug Administration: Administer this compound locally (e.g., subcutaneous injection near the probe) or systemically.

-

Continuous Sampling: Continue collecting dialysate samples for the desired duration of the experiment to monitor the time-course of this compound concentration in the interstitial fluid.

-

Sample Storage: Immediately store collected dialysate samples at -80°C until analysis.

II. Microdialysis Probe Calibration: In Vitro and In Vivo Recovery

Accurate quantification of the absolute concentration of this compound in the tissue requires determination of the probe's recovery rate. Recovery is the ratio of the concentration of the analyte in the dialysate to the concentration in the surrounding medium. This can be determined using in vitro and in vivo calibration methods.

A. In Vitro Recovery (Probe Characterization)

Procedure:

-

Submerge a microdialysis probe in a standard solution of this compound of known concentration.

-

Perfuse the probe with Ringer's solution at various flow rates (e.g., 0.5, 1.0, 1.5, 2.0 µL/min).

-

Collect the dialysate at each flow rate and analyze the concentration of this compound.

-

Calculate the in vitro recovery using the following formula: Recovery (%) = (C_dialysate / C_standard) x 100

B. In Vivo Calibration (Retrodialysis by Internal Standard)

This method involves perfusing the probe with a solution containing a known concentration of a calibrator (ideally a stable isotope-labeled version of the drug or a structurally similar compound). The loss of the calibrator from the perfusate is used to estimate the recovery of the endogenous analyte.[5]

Procedure:

-

Prepare a perfusion fluid containing a known concentration of a suitable calibrator (e.g., ropivacaine, which is structurally similar to mepivacaine).[5]

-

During the in vivo microdialysis experiment, perfuse the probe with this calibrator-containing solution.

-

Collect dialysate samples and analyze for the concentration of both this compound and the calibrator.

-

Calculate the in vivo recovery (Relative Loss) of the calibrator: Relative Loss (%) = ((C_in - C_out) / C_in) x 100 where C_in is the calibrator concentration in the perfusate and C_out is the concentration in the dialysate.

-

The true tissue concentration of this compound can then be estimated by dividing the measured dialysate concentration by the in vivo recovery rate.

III. Quantitative Analysis of this compound in Microdialysates by LC-MS/MS

Due to the small sample volumes and low concentrations typical of microdialysis, a highly sensitive and selective analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.[6][7]

Instrumentation and Conditions (Example):

-

LC System: UPLC or HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Ionization: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Mepivacaine: e.g., m/z 247.2 -> 98.1[7]

-

Internal Standard (e.g., Lidocaine-d6): To be determined based on the chosen standard.

-

Procedure:

-

Sample Preparation: Thaw microdialysate samples. Due to the clean nature of the samples, minimal preparation is usually required. Dilution with the initial mobile phase or direct injection may be possible.

-

Calibration Standards: Prepare a series of calibration standards of this compound in the same perfusion fluid used in the microdialysis experiment.

-

LC-MS/MS Analysis: Inject a small volume (e.g., 5-10 µL) of the standards, quality controls, and dialysate samples into the LC-MS/MS system.

-

Quantification: Construct a calibration curve and determine the concentration of this compound in the dialysate samples.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison.

| Parameter | Value | Reference |

| In Vitro Recovery (Bupivacaine) | [5] | |

| Flow Rate (µL/min) | Relative Recovery (%) | |

| 0.5 | 65.3 ± 2.1 | |

| 1.0 | 41.1 ± 1.8 | |

| 1.5 | 30.7 ± 1.5 | |

| 2.0 | 25.4 ± 1.2 | |

| In Vivo Recovery (Retrodialysis) | [5] | |

| Calibrator | Relative Loss (%) | |

| Ropivacaine | 35.8 ± 3.2 | |

| Pharmacokinetic Parameters (Plasma) | [8] | |

| Parameter | Sthis compound | R(-)-Mepivacaine |

| Unbound Fraction (%) | 25.1 ± 4.6 | 35.6 ± 4.5 |

| Terminal Half-life (min) | 123 ± 20 | 113 ± 17 |

| Total Plasma Clearance (L/min) | 0.35 ± 0.06 | 0.79 ± 0.12 |

Note: The in vitro and in vivo recovery data presented are for the structurally similar local anesthetic bupivacaine and should be experimentally determined specifically for this compound.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

In Vivo Microdialysis Experimental Workflow

References

- 1. Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cutaneous microdialysis. Methodology and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of microdialysis-perfusion with anisoosmotic media on extracellular amino acids in the rat hippocampus and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of bupivacaine and adjuvant drugs on skeletal muscle tissue oximetry and blood flow: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo microdialysis calibration using retrodialysis for the study of the cerebrospinal distribution of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of the enantiomers of mepivacaine after intravenous administration of the racemate in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing (+)-Mepivacaine Cytotoxicity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (+)-Mepivacaine using common cell culture-based assays. Detailed protocols for the MTT and LDH assays are provided, along with an overview of the potential signaling pathways involved in Mepivacaine-induced cytotoxicity.

Introduction

This compound is a widely used local anesthetic. Understanding its potential cytotoxicity is crucial for drug development and safety assessment. In vitro cytotoxicity assays are essential tools for screening the effects of compounds on cell viability and proliferation. This document outlines protocols for two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Data Presentation: Quantitative Cytotoxicity Data for Mepivacaine

The following tables summarize quantitative data on the cytotoxic effects of Mepivacaine from various studies. These tables provide a comparative overview of the concentrations at which Mepivacaine affects different cell types.

Table 1: IC50 Values of Mepivacaine in Different Cell Lines

| Cell Line | Assay | Exposure Time | IC50 (mM) | Reference |

| MDA-MB-231 (Breast Cancer) | MTT | 48 hours | Not specified, but significant toxicity at 1 mM | [1] |

| MCF-7 (Breast Cancer) | MTT | 48 hours | Not specified, but significant toxicity at 1 mM | [1] |

| Human Chondrocytes | Flow Cytometry | 1 hour | > 0.5% (approx. 17 mM) | [2] |

| SH-SY5Y (Neuroblastoma) | WST-1 | 20 minutes | 4.84 ± 1.28 | [3] |

| BT-474 (Breast Cancer) | MTT | Not Specified | Not specified, but cytotoxic | [4] |

Table 2: Effect of Mepivacaine on Cell Viability

| Cell Line | Mepivacaine Concentration | Exposure Time | % Cell Viability | Assay | Reference |

| Human Chondrocytes | 2% (approx. 68 mM) | 1 hour | 36% ± 6% | Live-dead staining | [2] |

| Human Chondrocytes | 2% (approx. 68 mM) | 24 hours | 30% ± 11% | Live-dead staining | [2] |

| MDA-MB-231 | 1 mM | 48 hours | Significantly inhibited | MTT | [1] |

| MCF-7 | 1 mM | 48 hours | Significantly inhibited | MTT | [1] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The concentration of the formazan is proportional to the number of metabolically active cells.[7]

Materials:

-

This compound stock solution

-

Target cells (e.g., SH-SY5Y, MCF-7)

-

96-well tissue culture plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

-

Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)[6]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Mepivacaine dilutions. Include vehicle-treated (negative control) and untreated wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5][8] Incubate overnight at 37°C if using an SDS-HCl solution.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[6]

-

Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[10]

Materials:

-

This compound stock solution

-

Target cells

-

96-well tissue culture plates

-

Complete cell culture medium

-

LDH cytotoxicity detection kit (e.g., from Promega, Roche, or other suppliers)[10]

-

Lysis solution (often included in the kit, e.g., Triton X-100) for maximum LDH release control[11]

-

Microplate reader (absorbance at 490 nm)[11]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include the following controls[12]:

-

Vehicle Control: Cells treated with the same concentration of the vehicle used to dissolve Mepivacaine.

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.[13]

-

Medium Background: Culture medium without cells.

-

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[13]

-

Stop Reaction (if required): Add 50 µL of the stop solution (if provided in the kit) to each well.[13]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula[13]: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Signaling Pathways and Visualization

Local anesthetics, including Mepivacaine, can induce cytotoxicity through various signaling pathways. The primary mechanisms include the induction of apoptosis (programmed cell death), necrosis, and autophagy.[14]

Apoptosis Pathway

Apoptosis is a key mechanism of cell death induced by local anesthetics.[14] It can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. Studies have shown that local anesthetics can induce mitochondrial DNA damage and increase mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent caspase activation.[14]

Caption: Mepivacaine-induced apoptotic pathway.

Autophagy Pathway

Autophagy is a cellular process involving the degradation of cellular components. Local anesthetics can modulate autophagy, which can either be a pro-survival or pro-death mechanism depending on the cellular context. Inhibition of the PI3K/Akt/mTOR signaling pathway is a known mechanism by which local anesthetics can induce autophagy.[14]

Caption: Mepivacaine's effect on autophagy.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Caption: Cytotoxicity testing workflow.

References

- 1. Effects of local anesthetics on breast cancer cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cytotoxicity of bupivacaine, ropivacaine, and mepivacaine on human chondrocytes and cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis, Proliferation, and Autophagy Are Involved in Local Anesthetic-Induced Cytotoxicity of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. LDH Cytotoxicity Assay [bio-protocol.org]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cellbiologics.com [cellbiologics.com]

- 14. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (+)-Mepivacaine in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Mepivacaine is a local anesthetic of the amide class, widely utilized for its rapid onset and intermediate duration of action. In the field of electrophysiology, it serves as a crucial tool for investigating the function and pharmacology of ion channels, particularly voltage-gated sodium channels. These channels are fundamental for the generation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes. This document provides detailed application notes and experimental protocols for the use of this compound in electrophysiological studies, with a focus on its mechanism of action and its effects on various ion channels.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (NaV) from the intracellular side.[1] As a weak base, Mepivacaine exists in both a charged (protonated) and uncharged (neutral) form at physiological pH. The neutral form is lipid-soluble and can readily cross the cell membrane.[1] Once inside the slightly more acidic cytoplasm, it re-equilibrates to its charged form, which then binds to a specific receptor site within the pore of the sodium channel.[1][2] This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential.[1][2] This action effectively blocks nerve impulse conduction, leading to a loss of sensation.[1]

The blockade of sodium channels by Mepivacaine is state-dependent, meaning its affinity for the channel varies with the conformational state of the channel (resting, open, or inactivated).[3] It exhibits a higher affinity for the open and inactivated states compared to the resting state.[3] This property leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[3]

Beyond its primary action on sodium channels, this compound has also been shown to interact with other ion channels, albeit with lower potency. These include voltage-gated potassium (KV) and calcium (CaV) channels, which can contribute to its overall electrophysiological profile and potential side effects.[4][5]

Data Presentation: Quantitative Effects of this compound on Ion Channels

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of Mepivacaine on various ion channels. This data is essential for designing experiments and interpreting results.

| Ion Channel | Preparation | IC50 (µM) | Reference |

| Voltage-Gated Sodium Channels (NaV) | |||

| Na+ Channels (total) | Peripheral Nerve Fibers (Xenopus laevis) | 149 | [6] |

| Voltage-Gated Potassium Channels (KV) | |||

| K+ Channels (total) | Peripheral Nerve Fibers (Xenopus laevis) | 2305 | [6] |

| Voltage-Gated Calcium Channels (CaV) | |||

| Ca2+ Influx | Rat Aorta | Attenuated by 10-100 µM | [7] |

Note: Data for specific subtypes of NaV, KV, and CaV channels for this compound are not extensively available in the public domain. The provided data represents the overall effect on the respective ion channel families.

Mandatory Visualizations

Signaling Pathway of Mepivacaine Action

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow for Electrophysiological Recording

Caption: General workflow for whole-cell patch-clamp recording of this compound effects.

Logical Relationship of State-Dependent Block

Caption: State-dependent binding affinity of this compound to sodium channels.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents in Mammalian Cells (e.g., HEK293 expressing NaV1.x)

Objective: To characterize the tonic and use-dependent block of voltage-gated sodium channels by this compound.

1. Cell Preparation:

-

Culture HEK293 cells stably or transiently expressing the desired human NaV channel subtype (e.g., NaV1.7 or NaV1.8) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Plate cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.

-

This compound Stock Solution: Prepare a 100 mM stock solution in the external solution and make serial dilutions to the desired final concentrations on the day of the experiment.

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition software (e.g., Axopatch 200B and pCLAMP).

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Obtain a gigaohm seal (>1 GΩ) on an isolated cell.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Compensate for pipette and whole-cell capacitance.

-

Hold the cell at a holding potential of -100 mV to ensure most channels are in the resting state.

4. Voltage Protocols:

-

Tonic Block:

-

From the holding potential of -100 mV, apply a 50 ms depolarizing step to 0 mV every 10 seconds to elicit sodium currents.

-

After obtaining a stable baseline, perfuse the cell with increasing concentrations of this compound.

-

The reduction in peak current amplitude at each concentration is used to determine the tonic block.

-

-

Use-Dependent Block:

-

From a holding potential of -100 mV, apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Measure the peak current of each pulse in the train.

-

Compare the reduction in current amplitude from the first to the last pulse in the train in the absence and presence of various concentrations of this compound.

-

5. Data Analysis:

-

Measure the peak inward sodium current for each voltage step.

-

For tonic block, plot the fractional block ((1 - I_Mepivacaine / I_Control) * 100) against the Mepivacaine concentration and fit with the Hill equation to determine the IC50.

-

For use-dependent block, plot the fractional block of the last pulse in the train as a function of stimulation frequency.